molecular formula C12H11NO2S B12125836 Methyl 2-methyl-6-(thiophen-2-yl)nicotinate

Methyl 2-methyl-6-(thiophen-2-yl)nicotinate

Cat. No.: B12125836
M. Wt: 233.29 g/mol
InChI Key: PXOOFKKNKVAIPU-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which Methyl 2-methyl-6-(thiophen-2-yl)nicotinate exerts its effects remains unclear.
    • Further research is needed to understand its interactions with molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl 2-methyl-6-(thiophen-2-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

    Chemical Structure and Properties

    This compound is characterized by the presence of a thiophene ring and a methyl group attached to the pyridine structure. This unique combination may enhance its biological activity compared to other nicotinic acid derivatives.

    Compound NameMolecular FormulaBiological ActivityUnique Features
    This compoundC₉H₉NO₂SAntibacterialContains thiophene ring enhancing activity
    Methyl NicotinateC₇H₇NO₂RubefacientSimpler structure without thiophene
    Methyl 3-thiophenyl NicotinateC₁₂H₉NO₂SAntibacterialDifferent position of thiophene substitution

    Research indicates that this compound may interact with various molecular targets, influencing pathways related to bacterial growth and survival. Although the exact mechanisms remain unclear, preliminary studies suggest that it could affect enzyme activity and receptor interactions, which are critical for its antibacterial effects.

    Key Mechanisms:

    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism.
    • Receptor Interaction: It might interact with cell surface receptors, altering signaling pathways that regulate bacterial growth.

    Biological Activity and Research Findings

    • Antibacterial Properties:
      • Preliminary studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. Further investigations are needed to fully elucidate its efficacy and mechanisms.
    • Case Studies:
      • A study highlighted the interaction of this compound with bacterial enzymes, suggesting potential applications in developing new antibacterial agents. The research focused on the structural characteristics that enhance its binding affinity to target proteins.
    • Biochemical Pathways:
      • Thiophene derivatives, including this compound, have been found to influence several biochemical pathways. These include:
        • Anti-inflammatory effects: By modulating inflammatory responses through cytokine inhibition.
        • Antioxidant activity: Protecting cells from oxidative stress by scavenging free radicals .

    Future Directions

    Further studies are warranted to explore the full biological profile of this compound. Research should focus on:

    • In-depth Mechanistic Studies: Understanding how this compound interacts at the molecular level with various biological targets.
    • Clinical Trials: Evaluating its safety and efficacy in clinical settings to assess its potential as a therapeutic agent.

    Properties

    Molecular Formula

    C12H11NO2S

    Molecular Weight

    233.29 g/mol

    IUPAC Name

    methyl 2-methyl-6-thiophen-2-ylpyridine-3-carboxylate

    InChI

    InChI=1S/C12H11NO2S/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3

    InChI Key

    PXOOFKKNKVAIPU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=N1)C2=CC=CS2)C(=O)OC

    Origin of Product

    United States

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